3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of dichlorophenyl and hydroxyphenyl groups adds to its chemical versatility and potential for various reactions.
Properties
Molecular Formula |
C17H12Cl2N4O2 |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-11-3-6-13(14(19)7-11)15-8-16(22-21-15)17(25)23-20-9-10-1-4-12(24)5-2-10/h1-9,24H,(H,21,22)(H,23,25)/b20-9+ |
InChI Key |
NMKFICHZHAJPMS-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile
- 3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzamide
- 3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class. Its molecular formula is with a molecular weight of 375.21 g/mol. The compound features a pyrazole core substituted with a dichlorophenyl group and a hydroxyphenyl moiety, which contribute to its unique chemical properties and potential biological activities .
Chemical Structure
The structural characteristics of this compound are pivotal in understanding its biological activity. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and interaction with biological targets. The following table summarizes the key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C17H12Cl2N4O2 |
| Molecular Weight | 375.21 g/mol |
| Core Structure | Pyrazole |
| Substituents | 2,4-Dichlorophenyl, 4-Hydroxyphenyl |
Biological Activities
Research indicates that this compound exhibits significant biological activities, primarily attributed to its structural features. Some of the notable activities include:
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell growth through modulation of specific signaling pathways. For instance, it may affect the apoptotic pathways in cancer cells, promoting cell death while sparing normal cells.
- Anti-inflammatory Effects : The compound has demonstrated potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, although further research is required to elucidate the mechanisms involved .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : Interaction studies indicate that this compound can bind effectively to various enzymes and receptors, crucial for its therapeutic effects. This binding may alter enzyme activity or receptor signaling pathways involved in disease processes.
- Cell Cycle Modulation : It is hypothesized that the compound could interfere with cell cycle progression in cancer cells, leading to growth arrest and apoptosis.
Case Studies
Several studies have explored the biological activity of similar compounds within the pyrazole class, providing context for the potential applications of this compound.
- Anticancer Study : A recent study highlighted the anticancer effects of hydrazone derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
- Anti-inflammatory Research : Another investigation focused on indole derivatives containing pyrazole moieties showed promising anti-inflammatory effects in animal models, which may parallel findings for the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
